molecular formula C14H11FO4 B1437347 3-Fluoro-4-(2-methoxyphenoxy)benzoic acid CAS No. 1021245-91-9

3-Fluoro-4-(2-methoxyphenoxy)benzoic acid

Cat. No. B1437347
CAS RN: 1021245-91-9
M. Wt: 262.23 g/mol
InChI Key: YEYAFSZLDCJCIQ-UHFFFAOYSA-N
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Description

3-Fluoro-4-(2-methoxyphenoxy)benzoic acid is a synthetic molecule used in a variety of scientific experiments . It is a fluorinated para-anisic acid derivative . The fluoride substituent enables nucleophilic aromatic substitution, while most of the reactivity is centered on the carboxylic group .


Synthesis Analysis

In recent years, innovative synthetic methods have been developed for the preparation of m-aryloxy phenols . In Kormos and his team’s research, 4-(3-hydroxyphenoxy) benzoic acid was synthesized from 4-(3-methoxyphenoxy) benzoic acid by refluxing it with 48% hydrogen bromide in acetic acid .


Molecular Structure Analysis

The molecular formula of 3-Fluoro-4-(2-methoxyphenoxy)benzoic acid is C14H11FO4 . The molecular weight is 262.23 g/mol . The InChI string is InChI=1S/C14H11FO4/c1-18-12-4-2-3-5-13(12)19-11-7-6-9(14(16)17)8-10(11)15/h2-8H,1H3,(H,16,17) .


Chemical Reactions Analysis

3-Fluoro-4-(2-methoxyphenoxy)benzoic acid can undergo various reactions, including Fischer esterification affording esters with ligustrazine moiety for the treatment of Alzheimer’s disease . Furthermore, it can be transformed into benzoyl chloride using thionyl chloride to enhance its reactivity, thereby providing a platform for Friedel-Craft acylation reaction . Additionally, it can be modified into hydrazide which is used in the synthesis of oxadiazoles for antimicrobial applications .


Physical And Chemical Properties Analysis

3-Fluoro-4-(2-methoxyphenoxy)benzoic acid is a solid with a melting point of 211-213 °C (lit.) . It has a molecular weight of 170.14 g/mol .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential hazards including acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

3-Fluoro-4-(2-methoxyphenoxy)benzoic acid has potential applications in drug discovery, medicinal chemistry, and biochemistry research . It can be used as an intermediate in the preparation of APIs for the treatment of Alzheimer’s disease . It also has potential biological activities, including anti-tumor and anti-inflammatory effects .

Relevant Papers The paper titled “Fries rearrangement: scalable synthesis of key fluoro building blocks 3-fluoro-4-methoxybenzoyl chloride and 1, 2-diethoxy-3-fluorobenzene” discusses the synthesis of 3-Fluoro-4-(2-methoxyphenoxy)benzoic acid . Another paper titled “Synthesis and evaluation of novel ligustrazine derivatives as multi-targeted inhibitors for the treatment of Alzheimer’s disease” discusses its potential use in the treatment of Alzheimer’s disease .

properties

IUPAC Name

3-fluoro-4-(2-methoxyphenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO4/c1-18-12-4-2-3-5-13(12)19-11-7-6-9(14(16)17)8-10(11)15/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYAFSZLDCJCIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=C(C=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-(2-methoxyphenoxy)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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